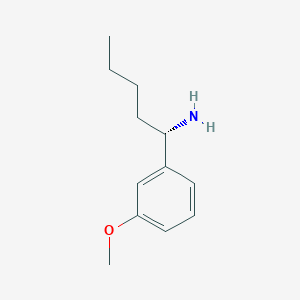
(S)-1-(3-Methoxyphenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Methoxyphenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methoxyphenyl)pentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and a suitable amine precursor.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 3-methoxybenzaldehyde and the amine precursor under controlled conditions.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Methoxyphenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, leading to the formation of secondary or tertiary amines.
Substitution: The methoxy group on the phenyl ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, secondary amines, tertiary amines, and various substituted derivatives of the original compound.
Scientific Research Applications
(S)-1-(3-Methoxyphenyl)pentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(3-Methoxyphenyl)pentan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The methoxy group and the amine functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways and molecular targets depend on the context of its application and the nature of the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Methoxyphenyl)pentan-1-amine: The enantiomer of the compound with similar structural properties but different stereochemistry.
1-(3-Methoxyphenyl)butan-1-amine: A shorter-chain analog with different physicochemical properties.
1-(3-Methoxyphenyl)hexan-1-amine: A longer-chain analog with altered solubility and reactivity.
Uniqueness
(S)-1-(3-Methoxyphenyl)pentan-1-amine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the methoxy group on the phenyl ring also imparts distinct chemical reactivity and potential for derivatization.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1S)-1-(3-methoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-4-8-12(13)10-6-5-7-11(9-10)14-2/h5-7,9,12H,3-4,8,13H2,1-2H3/t12-/m0/s1 |
InChI Key |
SHDKSGUSORKGEI-LBPRGKRZSA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC(=CC=C1)OC)N |
Canonical SMILES |
CCCCC(C1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















